molecular formula C12H15NO5 B14188463 5-(Formyloxy)pentyl 4-formyl-1H-pyrrole-2-carboxylate CAS No. 918625-11-3

5-(Formyloxy)pentyl 4-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B14188463
CAS No.: 918625-11-3
M. Wt: 253.25 g/mol
InChI Key: PRKCXKQSBYRVFW-UHFFFAOYSA-N
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Description

5-(Formyloxy)pentyl 4-formyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Formyloxy)pentyl 4-formyl-1H-pyrrole-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 5-formyl-1H-pyrrole-2-carboxylic acid with a suitable alcohol, such as pentanol, in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the ester linkage between the carboxylic acid and the alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Formyloxy)pentyl 4-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of amides or thioesters.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Amines, thiols, in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: 5-(Formyloxy)pentyl 4-carboxy-1H-pyrrole-2-carboxylate.

    Reduction: 5-(Hydroxy)pentyl 4-formyl-1H-pyrrole-2-carboxylate.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

5-(Formyloxy)pentyl 4-formyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Formyloxy)pentyl 4-formyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. Additionally, the pyrrole ring can undergo π-π stacking interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-1H-pyrrole-2-carboxylic acid: A precursor in the synthesis of 5-(Formyloxy)pentyl 4-formyl-1H-pyrrole-2-carboxylate.

    5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Another pyrrole derivative with similar functional groups.

    Ethyl 1H-pyrrole-2-carboxylate: A related ester with different substituents on the pyrrole ring.

Uniqueness

This compound is unique due to the presence of both formyl and ester groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

918625-11-3

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

5-formyloxypentyl 4-formyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H15NO5/c14-8-10-6-11(13-7-10)12(16)18-5-3-1-2-4-17-9-15/h6-9,13H,1-5H2

InChI Key

PRKCXKQSBYRVFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1C=O)C(=O)OCCCCCOC=O

Origin of Product

United States

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